Home > Products > Screening Compounds P61431 > Uridylyl-(3'-5')-adenosine phosphonate
Uridylyl-(3'-5')-adenosine phosphonate - 52077-33-5

Uridylyl-(3'-5')-adenosine phosphonate

Catalog Number: EVT-1536110
CAS Number: 52077-33-5
Molecular Formula: C20H27N7O14P2
Molecular Weight: 651.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridylyl-(3'-5')-adenosine phosphonate is a significant compound in the field of nucleic acid chemistry, particularly as it pertains to the synthesis and study of oligonucleotides. This compound consists of two nucleosides, uridine and adenosine, linked by a phosphonate group, which is crucial for the stability and functionality of RNA molecules. The compound is classified under dinucleoside phosphonates, which are derivatives of nucleotides characterized by their phosphonate backbone instead of the typical phosphate backbone found in natural nucleic acids.

Source and Classification

Uridylyl-(3'-5')-adenosine phosphonate can be sourced from various synthetic pathways that utilize phosphoramidite chemistry or H-phosphonate methods. It falls under the broader category of modified nucleotides used extensively in research and therapeutic applications, particularly in the development of RNA-based drugs and molecular probes. Its classification as a dinucleoside phosphonate indicates its role in mimicking natural RNA structures while providing enhanced stability against enzymatic degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Uridylyl-(3'-5')-adenosine phosphonate typically involves several key steps:

  1. Phosphoramidite Approach: This method is widely used for synthesizing oligonucleotides. It involves the activation of nucleoside derivatives with a phosphoramidite reagent, allowing for selective coupling at the 3' hydroxyl group of one nucleoside to the 5' hydroxyl group of another. The general steps include:
    • Protection of hydroxyl groups.
    • Activation with tetrazole to facilitate nucleophilic attack.
    • Coupling reactions to form the desired phosphonate linkage .
  2. H-Phosphonate Method: This alternative approach utilizes H-phosphonates as intermediates. The process includes:
    • Formation of a protected H-phosphonate from a nucleoside.
    • Coupling with another nucleoside's hydroxyl group.
    • Oxidation to convert H-phosphonate to a stable phosphonate .

These methods are characterized by their ability to yield high-purity products suitable for further applications.

Molecular Structure Analysis

Structure and Data

Uridylyl-(3'-5')-adenosine phosphonate has a complex molecular structure characterized by its unique linkage between uridine and adenosine through a phosphonate bond.

  • Molecular Formula: C20H27N7O14P2
  • Molecular Weight: Approximately 547.43 g/mol
  • Structure: The compound features two ribonucleosides connected via a phosphonate group, which replaces the typical phosphate ester bond found in natural RNA. This modification enhances stability against hydrolysis .

The structural integrity is crucial for its biological activity, particularly in mimicking natural RNA behavior during biochemical processes.

Chemical Reactions Analysis

Reactions and Technical Details

Uridylyl-(3'-5')-adenosine phosphonate participates in various chemical reactions that are essential for its functionality:

  1. Nucleophilic Substitution: The phosphorus atom in the phosphonate can undergo nucleophilic substitution reactions, facilitating further modifications or coupling with other biomolecules.
  2. Hydrolysis: While more resistant than traditional phosphate esters, the compound can still undergo hydrolysis under certain conditions, leading to the release of uridine and adenosine.
  3. Oxidative Reactions: The phosphonate group can be oxidized to yield different derivatives that may have distinct biochemical properties .

These reactions are vital for its application in synthetic biology and therapeutic development.

Mechanism of Action

Process and Data

The mechanism by which Uridylyl-(3'-5')-adenosine phosphonate exerts its effects primarily involves its incorporation into RNA structures. Once integrated into RNA, it can influence:

  1. RNA Folding: The presence of this modified dinucleotide can stabilize RNA structures, aiding in proper folding and function.
  2. Enzymatic Interactions: Its resistance to enzymatic degradation allows it to act as a stable substrate or inhibitor in various biochemical pathways .

Data suggests that such modifications can enhance the efficacy of RNA-based therapeutics by improving their stability and bioavailability.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uridylyl-(3'-5')-adenosine phosphonate exhibits several notable physical and chemical properties:

These properties make it an attractive candidate for various applications in molecular biology .

Applications

Scientific Uses

Uridylyl-(3'-5')-adenosine phosphonate finds numerous applications in scientific research:

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified RNA sequences that require enhanced stability.
  2. Therapeutic Development: Investigated for use in developing RNA-based drugs that target specific diseases, including viral infections and genetic disorders.
  3. Biochemical Probes: Employed as probes in studies examining RNA structure-function relationships due to its ability to mimic natural nucleotide behavior while providing additional stability .
Structural Characterization of Uridylyl-(3'-5')-adenosine Phosphonate

Chemical Identification and Isomeric Differentiation

Uridylyl-(3'-5')-adenosine phosphonate (C₂₀H₂₇N₇O₁₄P₂) is a dinucleotide analog where a phosphonate group (-PO₃H₂) replaces the typical phosphate moiety in the 3'-5' phosphodiester linkage. This modification confers unique chemical properties, including enhanced resistance to enzymatic hydrolysis and altered electronic distribution. The compound exists as a mixed anhydride with molecular weight 573.41 g/mol (calculated for unmodified UpA) [1] [5]. Its isomeric differentiation primarily concerns three aspects:

  • Regioisomerism: The 3'-5' linkage (adenosine's 3'-OH connected to uridine's 5'-OH) differs fundamentally from 2'-5' or 5'-5' variants. Nuclear Magnetic Resonance (NMR) reveals diagnostic chemical shifts: the ³¹P resonance for the phosphonate group appears at δ -1.2 to -1.5 ppm, distinct from natural phosphodiesters (δ 0.5–1.5 ppm) [8].
  • Anomeric Configuration: Ribose sugars adopt β-D-ribofuranose configurations. The C1' proton signals in ¹H NMR confirm this: uridine H1' at 5.92 ppm (d, J=8.1 Hz) and adenosine H1' at 6.10 ppm [8].
  • Protomer Equilibria: The phosphonate group exhibits prototropic tautomerism, with pKa values of 1.5 (first dissociation) and 6.8 (second dissociation), influencing charge distribution across physiological pH ranges [1].

Table 1: Key NMR Parameters for Isomeric Differentiation

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.21sH8 of adenine
¹H5.92d (J=8.1 Hz)H1' of uridine
³¹P-1.2 to -1.5ddPhosphonate group
³¹P0.8–1.2mNatural phosphodiester

Crystallographic Analysis of Dinucleoside Phosphate Linkages

X-ray diffraction studies of uridylyl-(3'-5')-adenosine derivatives reveal critical insights into phosphonate geometry. The asymmetric unit contains two independent molecules with distinct backbone torsions:

  • Phosphonate Bond Geometry: The P–O bond lengths average 1.58 Å, shorter than natural phosphate P–O bonds (1.62 Å), indicating stronger electron delocalization. The O–P–O bond angles range from 108° to 112°, reflecting tetrahedral distortion [2] [3].
  • Base Stacking: Unlike A-form RNA helices, uridine and adenine bases exhibit minimal overlap (dihedral angle 35°), with a vertical separation of 3.8 Å. This "open" conformation resembles loop regions in tRNA [3].
  • Hydration Sphere: Crystals contain 0.5 H₂O molecules per dinucleotide. Water molecules coordinate to phosphonate oxygens via H-bonds (2.7–2.9 Å), stabilizing the gauche⁻ conformation about the C4'-C5' bond [3].

Table 2: Crystallographic Parameters for Phosphonate vs. Phosphate Linkages

ParameterPhosphonate LinkageNatural PhosphateSignificance
P–O bond length (Å)1.58 ± 0.021.62 ± 0.03Enhanced π-bond character
O–P–O angle (°)110.5 ± 2.0109.5 ± 2.5Minimal steric distortion
Base separation (Å)3.83.4Reduced stacking interaction
Hydration sites23–4Lower hydrophilicity

Comparative Analysis of 3'-5' vs. 2'-5' Phosphodiester Bond Configurations

The phosphonate group's behavior diverges significantly between 3'-5' and 2'-5' linkages:

  • Bond Stability: Quantum mechanics calculations show 3'-5' phosphonates have 8 kcal/mol higher rotational energy barriers than 2'-5' isomers due to steric constraints from the adjacent ribose O2' atom. This confers resistance to non-enzymatic hydrolysis [4].
  • Conformational Flexibility: Molecular dynamics simulations reveal 3'-5' phosphonates sample a narrower torsional space (ε/ζ angles: -150°±30° and 70°±20°) compared to 2'-5' analogs (-90°±60° and 60°±50°), limiting adoption of A-form helices [2] [4].
  • Electrostatic Potential: The phosphonate group in 3'-5' linkages exhibits a more symmetrical charge distribution (Mulliken charge: -0.72 on each oxygen), whereas 2'-5' phosphonates show polarization (charges: -0.81 and -0.63), altering metal ion coordination [8].

Notably, growth inhibition studies confirm biological activity depends on nucleoside identity rather than the 3'-5' phosphodiester bond itself [7].

Stereochemical Properties and Diastereomer Resolution

The phosphonate group introduces a chiral phosphorus center, generating Rp and Sp diastereomers with distinct biochemical properties:

  • Chirality at Phosphorus: The tetrahedral phosphonate creates stereogenic P-centers. X-ray crystallography confirms the Rp diastereomer predominates (85:15 ratio) in synthetic preparations due to kinetic preference during phosphoramidite coupling [4] [8].
  • Resolution Techniques:
  • Ion-Exchange Chromatography: Diethylaminoethyl (DEAE) cellulose separates diastereomers using pH gradients. The Sp isomer elutes at 0.25 M NaCl, while Rp requires 0.32 M NaCl due to differential H-bonding with the stationary phase [5].
  • Enzymatic Discrimination: Alkaline phosphatase hydrolyzes Sp-phosphonates 20× faster than Rp counterparts, exploiting steric access to the P-center [8].
  • Stereochemical Influence: Only the Rp diastereomer mimics natural phosphodiesters in protein binding, as evidenced by its 50 nM affinity for RNase A versus 500 nM for the Sp isomer [8].

Table 3: Resolution and Properties of Phosphonate Diastereomers

PropertyRp DiastereomerSp Diastereomer
Prevalence (%)8515
Elution (DEAE)0.32 M NaCl0.25 M NaCl
RNase A affinityKd = 50 nMKd = 500 nM
Hydrolysis ratet₁/₂ = 120 mint₁/₂ = 25 min

Properties

CAS Number

52077-33-5

Product Name

Uridylyl-(3'-5')-adenosine phosphonate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]methyl]phosphinic acid

Molecular Formula

C20H27N7O14P2

Molecular Weight

651.4 g/mol

InChI

InChI=1S/C20H27N7O14P2/c21-16-12-17(23-6-22-16)27(7-24-12)19-15(32)14(31)10(40-19)4-38-43(36,37)41-42(34,35)5-8-9(3-28)39-18(13(8)30)26-2-1-11(29)25-20(26)33/h1-2,6-10,13-15,18-19,28,30-32H,3-5H2,(H,34,35)(H,36,37)(H2,21,22,23)(H,25,29,33)/t8-,9-,10-,13-,14-,15-,18-,19-/m1/s1

InChI Key

AHCAECBTVWFETN-SZYJPCJTSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O

Synonyms

uridylyl-(3'-5')-adenosine phosphonate

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)CP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.